rac 3,4-Dihydroxymandelic Acid-d3

LC-MS/MS catecholamine metabolomics stable isotope dilution

rac 3,4-Dihydroxymandelic Acid-d3 is the definitive stable isotope-labeled internal standard for accurate LC-MS/MS quantification of endogenous 3,4-dihydroxymandelic acid in urine, plasma, and tissue homogenates. Its +3 Da mass shift ensures unambiguous MS discrimination while preserving chromatographic co-elution with the native analyte, enabling complete correction of matrix effects and ionization variability—a capability that unlabeled or non-isotopic surrogates cannot provide. Manufactured under ISO 17034 accreditation with certified purity and documented measurement uncertainty, this deuterated standard meets FDA and EMA ICH M10 bioanalytical method validation requirements for regulatory submissions. The validated 3-year powder stability at -20°C supports multi-year clinical trial consistency, while the comprehensive characterization package (NMR, MS, HPLC, IR, UV) eliminates the need for receiving laboratories to perform independent re-characterization, reducing both material consumption and validation burden.

Molecular Formula C₈H₅D₃O₅
Molecular Weight 187.16
Cat. No. B1164007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 3,4-Dihydroxymandelic Acid-d3
Synonymsα,3,4-Trihydroxybenzeneacetic Acid-d3;  (3,4-Dihydroxyphenyl)glycolic Acid-d3;  (+/-)-3,4-Dihydroxymandelic Acid-d3;  2-(3,4-Dihydroxyphenyl)-2-hydroxyacetic Acid-d3; 
Molecular FormulaC₈H₅D₃O₅
Molecular Weight187.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 3,4-Dihydroxymandelic Acid-d3: Stable Isotope-Labeled Internal Standard for Quantitative Catecholamine Metabolite Analysis


rac 3,4-Dihydroxymandelic Acid-d3 (C₈H₅D₃O₅, molecular weight 187.16) is a deuterium-labeled isotopologue of 3,4-dihydroxymandelic acid (DOMA/DHMA), a key metabolite of norepinephrine and dopamine [1]. This compound is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS workflows for the precise quantification of endogenous 3,4-dihydroxymandelic acid in biological matrices including urine, plasma, and tissue homogenates . The molecule bears three deuterium atoms incorporated at the aromatic ring positions, producing a +3 Da mass shift that enables chromatographic co-elution with the unlabeled analyte while providing unambiguous mass spectrometric discrimination . As a research-use-only analytical reagent, this deuterated standard addresses the critical need for matrix effect correction and ionization variability compensation in targeted catecholamine metabolomics .

Why Generic Substitution Fails for rac 3,4-Dihydroxymandelic Acid-d3: The Non-Negotiable Role of Isotopic Fidelity in LC-MS Quantification


Substituting rac 3,4-Dihydroxymandelic Acid-d3 with either the unlabeled parent compound (3,4-dihydroxymandelic acid, MW 184.15) or a structurally similar but non-isotopic catecholamine metabolite introduces quantitation errors that compromise analytical validity. Unlabeled 3,4-dihydroxymandelic acid cannot function as an internal standard because it is indistinguishable from the endogenous analyte in the mass spectrometer; adding it merely increases total analyte signal without providing a reference for normalization of extraction recovery, matrix effects, or ionization variability [1]. Structurally similar non-isotopic alternatives (e.g., 3,4-dihydroxyphenylacetic acid-d3 or vanillylmandelic acid-d3) exhibit differential chromatographic retention behavior, distinct ionization efficiencies in electrospray ionization, and divergent matrix effect susceptibility relative to the target analyte, violating the fundamental requirement that an optimal internal standard must co-elute with and experience identical matrix microenvironments as the analyte of interest [2]. Only a chemically matched, stable isotope-labeled isotopologue can correct for the full spectrum of analytical variables inherent to LC-MS bioanalysis of polar catecholamine metabolites [1].

rac 3,4-Dihydroxymandelic Acid-d3: Quantitative Differentiation Evidence Against Alternative Internal Standards


Isotopic Mass Shift (+3 Da) Provides Unambiguous MS Discrimination from Endogenous Analyte

rac 3,4-Dihydroxymandelic Acid-d3 incorporates three deuterium atoms (replacing three aromatic protons), yielding a molecular weight of 187.16 g/mol and a nominal mass shift of +3 Da relative to the unlabeled 3,4-dihydroxymandelic acid (184.15 g/mol) [1]. This +3 Da separation ensures baseline mass spectrometric resolution from the endogenous analyte while maintaining the minimal mass increment necessary to avoid significant deuterium isotope effects on chromatographic retention. In comparison, a hypothetical -d2 labeled analog (+2 Da shift) would provide narrower mass separation, increasing the risk of isotopic peak overlap with the naturally occurring M+2 isotopologue of the unlabeled analyte (approximately 1.1% abundance from 13C2 contribution), particularly at low analyte concentrations or in complex matrices [2]. The +3 Da shift also exceeds the typical +1 Da shift of single-deuterium labeling, which is wholly insufficient for quantitative LC-MS/MS applications in biological matrices due to natural abundance isotope interference [2].

LC-MS/MS catecholamine metabolomics stable isotope dilution

Certified Purity ≥98% Under ISO 17034 Accreditation Ensures Traceable Quantification

rac 3,4-Dihydroxymandelic Acid-d3 supplied under ISO 17034 accreditation is manufactured with certified purity of ≥95% (and ≥98% from select vendors) with full documentation including NMR, mass spectrometry, HPLC, and structural conformity reports [1]. This accreditation mandates rigorous characterization including homogeneity testing, stability monitoring, and certified value assignment with stated measurement uncertainty [1]. In contrast, non-certified or research-grade 3,4-dihydroxymandelic acid standards (typically ≥96-98% purity by HPLC only) lack the comprehensive characterization, stability certification, and metrological traceability required for validated bioanalytical methods under regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, EMA ICH M10) [2]. The ISO 17034 certification specifically addresses the requirement for standard substance value traceability that directly impacts inter-laboratory reproducibility and regulatory submission acceptability [1].

analytical reference standard ISO 17034 quality assurance

Defined Long-Term Storage Stability Specifications Enable Multi-Year Method Consistency

rac 3,4-Dihydroxymandelic Acid-d3 is supplied with validated long-term stability specifications: powder form stable for 3 years at -20°C and 2 years at 4°C, with additional solvent stability documentation (6 months at -80°C, 1 month at -20°C for reconstituted solutions) . In contrast, unlabeled 3,4-dihydroxymandelic acid technical datasheets typically specify only short-term storage conditions (0-10°C or 2-8°C under inert gas) without validated long-term stability data or accelerated degradation studies . The catechol moiety in both compounds is inherently susceptible to oxidative degradation; however, the deuterated standard's stability is explicitly characterized and certified, providing users with defined expiration dating (4 years for ISO 17034 certified material) that supports multi-year analytical method consistency and reduces the frequency of standard re-characterization [1]. This documented stability is particularly critical for longitudinal studies, clinical trial sample analysis spanning extended timeframes, and multi-site collaborative research where lot-to-lot consistency must be maintained across years.

stability reference standard storage method validation

Chromatographic Co-Elution with Endogenous Analyte Validates Matrix Effect Correction

As a chemically matched isotopologue, rac 3,4-Dihydroxymandelic Acid-d3 exhibits chromatographic retention behavior identical to the unlabeled 3,4-dihydroxymandelic acid analyte, enabling complete co-elution under reversed-phase LC conditions [1]. This co-elution ensures that both compounds experience identical matrix microenvironments and ionization conditions throughout the LC gradient, allowing the internal standard to accurately compensate for analyte-specific ion suppression or enhancement effects . In contrast, structurally similar but non-isotopic internal standards (e.g., 3,4-dihydroxyphenylacetic acid-d3 or 4-hydroxy-3-methoxymandelic acid-d3) exhibit different retention times and therefore experience distinct matrix compositions at their respective elution windows, resulting in incomplete matrix effect correction and potential quantitation bias exceeding 15-20% in complex biological matrices such as urine or plasma [1]. The deuterium isotope effect on reversed-phase retention for this compound is minimal due to the limited polarity difference between C-H and C-D bonds in the aromatic ring positions; any observable shift is typically ≤0.02 min under standard LC conditions, which is negligible relative to peak width and does not compromise co-elution .

matrix effect ion suppression LC-MS method validation

Optimal Research and Industrial Applications for rac 3,4-Dihydroxymandelic Acid-d3


Validated Bioanalytical Method Development for Regulatory Submission (FDA/EMA)

rac 3,4-Dihydroxymandelic Acid-d3 is the required internal standard for LC-MS/MS methods intended for regulatory submission in pharmaceutical development or clinical diagnostics. The compound's ISO 17034 accreditation and certified purity ≥95% with documented measurement uncertainty meet the FDA Bioanalytical Method Validation Guidance and EMA ICH M10 requirements for reference standard characterization and metrological traceability [1]. The validated long-term stability specifications (3 years at -20°C) support multi-year method consistency across clinical trial sample analysis batches, a critical requirement for regulatory acceptance of bioanalytical data [2].

High-Sensitivity Quantification of 3,4-Dihydroxymandelic Acid in Complex Biological Matrices

In targeted catecholamine metabolomics requiring precise quantification of 3,4-dihydroxymandelic acid in urine, plasma, or tissue homogenates, rac 3,4-Dihydroxymandelic Acid-d3 enables stable isotope dilution LC-MS/MS workflows with effective matrix effect correction. The +3 Da mass shift ensures unambiguous MS discrimination from the endogenous analyte while chromatographic co-elution provides complete compensation for ion suppression/enhancement effects inherent to polar catechol metabolites in electrospray ionization [1]. This application is validated by established HPLC-ECD methods that quantify endogenous 3,4-dihydroxymandelic acid at levels as low as 300 pg to 1 ng per sample in tissue incubation media [2], and urinary excretion levels averaging 33.87±1.03 μg/24h in human subjects [3]; the deuterated standard enables translation of these methods to modern LC-MS/MS platforms with enhanced specificity and throughput.

Inter-Laboratory Harmonization and Proficiency Testing Programs

rac 3,4-Dihydroxymandelic Acid-d3 manufactured under ISO 17034 accreditation provides the metrological traceability and certified homogeneity required for inter-laboratory harmonization studies and external quality assessment (EQA) schemes for catecholamine metabolite analysis. The comprehensive characterization package (including NMR, MS, HPLC, IR, and UV data) eliminates the need for receiving laboratories to perform independent re-characterization, reducing consumption of valuable reference material and ensuring consistent value assignment across participating laboratories [1]. This capability directly addresses the challenge that 'most standard products only come with simple product quality manuals, and some testing laboratories need to consume a portion of the standard product for repeated testing verification, consuming significant human and material resources' [1].

Longitudinal Cohort Studies Requiring Multi-Year Analytical Consistency

For epidemiological cohort studies or long-term clinical trials analyzing 3,4-dihydroxymandelic acid as a biomarker of sympathetic nervous system activity or catecholamine metabolism, the defined long-term stability of rac 3,4-Dihydroxymandelic Acid-d3 is essential. The certified 4-year expiration period (for ISO 17034 material) and validated powder stability of 3 years at -20°C [1] enable procurement of a single standard lot sufficient for entire multi-year study durations, eliminating analytical variability introduced by lot-to-lot standard changes and reducing the analytical burden of frequent standard re-validation. This is particularly critical given the oxidative susceptibility of the catechol moiety, which necessitates well-characterized stability data for any reference material used in extended-duration studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 3,4-Dihydroxymandelic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.